![molecular formula C36H13N5O10 B14415247 5,6,7,32,33-Pentanitrodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(34),2(25),3(13),4,6,8,10,12(36),14(24),15,17,19(35),20,22,26,28,30,32-octadecaene CAS No. 85168-83-8](/img/structure/B14415247.png)
5,6,7,32,33-Pentanitrodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(34),2(25),3(13),4,6,8,10,12(36),14(24),15,17,19(35),20,22,26,28,30,32-octadecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,32,33-Pentanitrodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(34),2(25),3(13),4,6,8,10,12(36),14(24),15,17,19(35),20,22,26,28,30,32-octadecaene is a complex polycyclic aromatic hydrocarbon. This compound is known for its intricate structure, which includes multiple fused rings and nitro groups. It is a derivative of decacyclene, a well-known polycyclic aromatic hydrocarbon.
Preparation Methods
The synthesis of 5,6,7,32,33-Pentanitrodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(34),2(25),3(13),4,6,8,10,12(36),14(24),15,17,19(35),20,22,26,28,30,32-octadecaene involves multiple steps. The starting material is typically decacyclene, which undergoes nitration reactions to introduce nitro groups at specific positions. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts. Industrial production methods may involve large-scale nitration processes with careful control of temperature and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6,7,32,33-Pentanitrodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(34),2(25),3(13),4,6,8,10,12(36),14(24),15,17,19(35),20,22,26,28,30,32-octadecaene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the development of advanced materials, including organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its nitro groups and aromatic rings. The nitro groups can participate in redox reactions, while the aromatic rings can interact with various biomolecules through π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other polycyclic aromatic hydrocarbons with nitro groups, such as:
- 1,2,3,4,5-Pentanitronaphthalene
- 1,2,3,4,5,6-Hexanitrobenzene
- 1,2,3,4,5,6,7,8-Octanitropyrene
Compared to these compounds, 5,6,7,32,33-Pentanitrodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(34),2(25),3(13),4,6,8,10,12(36),14(24),15,17,19(35),20,22,26,28,30,32-octadecaene is unique due to its larger and more complex structure, which provides distinct chemical and physical properties.
Properties
CAS No. |
85168-83-8 |
|---|---|
Molecular Formula |
C36H13N5O10 |
Molecular Weight |
675.5 g/mol |
IUPAC Name |
5,6,7,32,33-pentanitrodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(34),2(25),3(13),4,6,8,10,12(36),14(24),15,17,19(35),20,22,26,28,30,32-octadecaene |
InChI |
InChI=1S/C36H13N5O10/c42-37(43)21-13-15-7-3-10-18-23(15)31(34(21)39(46)47)29-27(18)25-16-8-1-5-14-6-2-9-17(22(14)16)26(25)28-19-11-4-12-20-24(19)32(30(28)29)35(40(48)49)36(41(50)51)33(20)38(44)45/h1-13H |
InChI Key |
KDXHTMWSSMAFQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C6=C4C7=C8C6=C(C(=C(C8=CC=C7)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C9=C1C5=CC=CC1=CC(=C9[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
![5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione](/img/structure/B14415169.png)
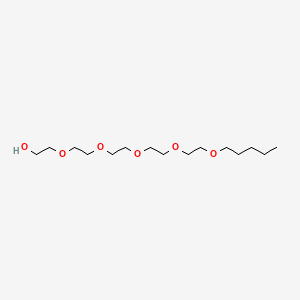
![Phosphine, diphenyl[(phenylthio)methyl]-](/img/structure/B14415175.png)
silane](/img/structure/B14415188.png)
![3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine](/img/structure/B14415191.png)
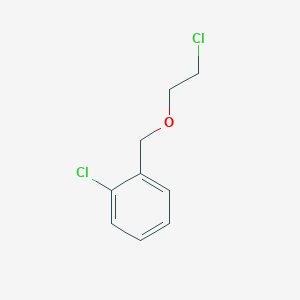
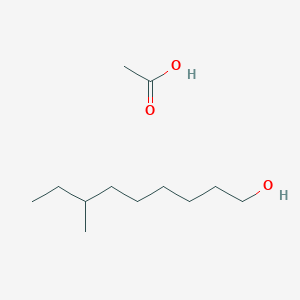
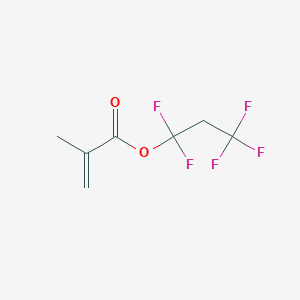
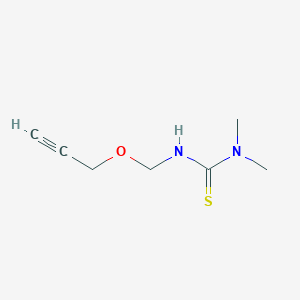
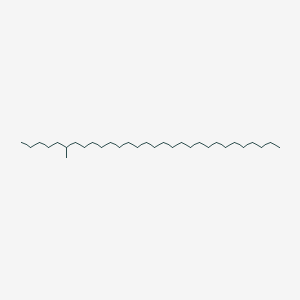
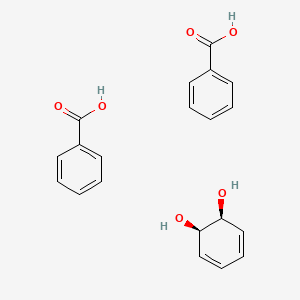

![2,2'-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14415235.png)
